Watermelon ketone

概要

説明

スイカケトンは、カロン1951としても知られており、化学式C10H10O3の合成有機化合物です。スイカの皮を思わせる、さわやかでマリンな独特の香りを持ち、白色の粉末です。 1966年にファイザー社によって発見されたスイカケトンは、香料業界で新鮮な水生マリンノートを作り出すために広く使用されています .

準備方法

合成経路と反応条件: スイカケトンは、さまざまな方法で合成することができます。一般的な方法の1つは、4-メチルカテコールと臭化メチル酢酸を反応させる方法です。 このプロセスには、ウィリアムソン反応、ディークマン縮合、加水分解-脱炭酸反応などのいくつかのステップが含まれます . 別の方法は、4-メチルカテコールと1,3-ジクロロアセトンを原料とし、オキシム化、結晶化、精製を行う方法です .

工業生産方法: 工業的な設定では、スイカケトンは、大規模な化学合成プロセスを使用して製造されます。 生産には、4-メチルカテコールと臭化メチル酢酸または1,3-ジクロロアセトンを使用し、高収率と純度を確保するために反応条件を注意深く制御します .

化学反応の分析

反応の種類: スイカケトンは、以下を含むさまざまな化学反応を起こします。

酸化: 使用する試薬や条件に応じて、さまざまな生成物に酸化することができます。

還元: 還元反応は、スイカケトンを異なる還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体をもたらす可能性があり、一方、還元はさまざまなアルコールや炭化水素を生成することができます .

4. 科学研究の応用

スイカケトンは、科学研究で幅広い用途があります。

化学: 合成有機化学や反応機構の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスやシグナル伝達経路への影響など、潜在的な生物活性を調査する研究が行われています。

医学: 医学では広く使用されていませんが、特定の生物活性化合物との構造的類似性から、薬理学的研究の対象となっています。

科学的研究の応用

Fragrance Industry

Watermelon ketone is primarily recognized for its use as a fragrance compound. It is characterized by a fresh, sweet aroma reminiscent of watermelon, making it a popular choice in the formulation of perfumes and cosmetic products.

Key Applications:

- Perfumes: this compound is used to create fruity notes in perfumes, enhancing the overall scent profile.

- Cosmetics: Its pleasant aroma makes it a favored ingredient in lotions, creams, and other personal care products.

Case Study:

A study highlighted the synthesis of this compound through an environmentally friendly method that reduces costs while maintaining high purity levels, thus making it more accessible for use in fragrances .

Flavoring Agent in Food Products

In addition to its aromatic properties, this compound is utilized as a flavoring agent in food products. Its sweet and fruity flavor profile can enhance various culinary applications.

Key Applications:

- Beverages: Used in soft drinks and flavored waters to impart a refreshing taste.

- Confectionery: Incorporated into candies and desserts to provide a watermelon flavor.

Research Findings:

A comprehensive analysis of volatile compounds in watermelon identified this compound among other key flavor compounds, emphasizing its role in contributing to the overall flavor profile of watermelon-based products .

Antioxidative and Antidiabetic Properties

Recent studies have explored the potential health benefits associated with watermelon and its components, including this compound. Research indicates that watermelon extracts exhibit antioxidative and antidiabetic activities.

Key Findings:

- A study on alloxan-induced diabetic rats demonstrated that watermelon juice significantly improved pancreatic function and reduced blood glucose levels . The presence of bioactive compounds, including this compound, likely contributes to these effects.

- The antioxidative properties of watermelon components help protect against oxidative stress, which is crucial for managing diabetes .

Synthesis and Preparation Methods

The synthesis of this compound has been optimized through various methods to enhance yield and reduce environmental impact.

Preparation Techniques:

- A notable method involves the ketalization of 4-methyl pyrocatechol with acetone under alkaline conditions, which has shown to be efficient and safe for producing high-purity this compound .

Volatile Compound Analysis

This compound is part of a broader spectrum of volatile compounds identified in watermelons. These compounds contribute not only to flavor but also to aroma profiles.

Volatile Profile Analysis:

A study using gas chromatography-mass spectrometry (GC-MS) identified numerous volatile compounds in watermelons, including several aldehydes, alcohols, and ketones like this compound .

Data Table: Volatile Compounds Identified in Watermelon

| Compound Name | Type | Concentration Range (%) | Sensory Attributes |

|---|---|---|---|

| 6-Methyl-5-hepten-2-one | Ketone | 2.7 - 7.7 | Herbaceous, green |

| (E)-2-nonenal | Aldehyde | 10.6 - 22.5 | Melon-like |

| (Z)-3-hexenal | Aldehyde | Variable | Green, fresh |

作用機序

スイカケトンがその効果を発揮するメカニズムには、特定の分子標的や経路との相互作用が関係しています。シグナル伝達機能を通じて、細胞の恒常性を調節し、さまざまな生理学的状態に影響を与えることが知られています。 この化合物の構造により、タンパク質や酵素と相互作用し、その活性を変化させ、さまざまな生物学的効果をもたらします .

6. 類似の化合物との比較

スイカケトンは、その構造と香りのプロファイルにおいて独特ですが、他の化合物と類似点を共有しています。

エクトカルペン: 構造が類似した褐藻類のフェロモンです。

ベンゾジアゼピン: 構造的に関連していますが、これらの化合物は異なる生物活性を持っています。

CASALONE®: スイカケトンの甘い、水っぽいバージョンで、透明な花の香りがします

結論として、スイカケトンは、香料業界や科学研究で重要な用途を持つ汎用性の高い化合物です。その独特の特性と多様な反応性により、さまざまな分野での研究対象として価値のあるものとなっています。

類似化合物との比較

Watermelon ketone is unique in its structure and odor profile, but it shares similarities with other compounds:

Ectocarpene: A brown algae pheromone with a similar structure.

Benzodiazepines: Although structurally related, these compounds have different biological activities.

CASALONE®: A sweet, watery version of this compound with a transparent floral signature

生物活性

Watermelon ketone, scientifically known as 6-methyl-5-hepten-2-one, is a volatile compound primarily found in watermelon (Citrullus lanatus) that contributes to its characteristic aroma. This article explores the biological activity of this compound, including its chemical properties, potential health benefits, and applications in food science and industry.

This compound is categorized as a ketone and is recognized for its distinct fruity aroma. It is one of the major volatile compounds identified in various watermelon cultivars. The compound's structure can be represented as follows:

This compound has been noted for its sensory attributes, which include melon, citrus, and floral notes, making it a significant contributor to the overall flavor profile of watermelon .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which can play a role in reducing oxidative stress in cells. Antioxidants are crucial for neutralizing free radicals, potentially lowering the risk of chronic diseases such as cancer and heart disease. A study highlighted that compounds like this compound could contribute to the overall antioxidant capacity of watermelon extracts .

Anti-inflammatory Effects

In vitro studies have suggested that watermelon-derived compounds, including this compound, may exhibit anti-inflammatory properties. These effects could be beneficial in managing conditions characterized by chronic inflammation . The mechanisms behind these activities often involve the modulation of inflammatory pathways and cytokine production.

Flavor and Aroma Enhancement

This compound significantly influences the flavor and aroma of food products. Its use as a flavoring agent in the food industry has been explored due to its pleasant sensory profile. This compound is often used in formulations to enhance the taste of beverages, confections, and other food products .

Case Studies

- Volatile Compound Analysis : A study conducted on various watermelon cultivars revealed that this compound was one of the most abundant volatile compounds identified through gas chromatography-mass spectrometry (GC-MS). The research aimed to characterize the volatile profiles of three different cultivars: Gavina, Crimson Sweet, and Asahi Miyako. The findings indicated significant differences in volatile composition among these cultivars, highlighting the importance of this compound in differentiating flavors .

- Health Benefits Study : Another investigation examined the potential health benefits associated with consuming watermelon products rich in bioactive compounds, including this compound. The study suggested that regular consumption could lead to improved metabolic health and reduced risk factors for obesity-related diseases due to the synergistic effects of antioxidants present in watermelon .

Table 1: Volatile Compounds Identified in Watermelon Varieties

| Compound Name | Chemical Formula | Concentration Range (%) | Sensory Attributes |

|---|---|---|---|

| 6-Methyl-5-hepten-2-one | C7H12O | 2.7 - 7.7 | Melon, citrus |

| (Z)-6-nonenal | C9H16O | 2.0 - 11.3 | Green, cucumber |

| (E)-2-nonenal | C9H16O | 10.6 - 22.5 | Fatty, waxy |

This table summarizes key volatile compounds found in watermelon and their associated sensory attributes.

特性

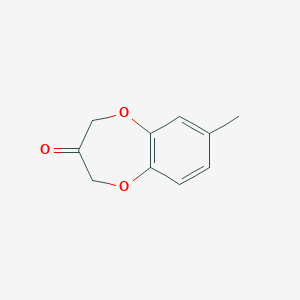

IUPAC Name |

7-methyl-1,5-benzodioxepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUIQEBPZIHZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047165 | |

| Record name | Methyl benzodioxepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28940-11-6 | |

| Record name | 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28940-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzodioxepinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028940116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl benzodioxepinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BENZODIOXEPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NQ136C313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Calone?

A1: Calone has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.

Q2: What spectroscopic data is available for Calone?

A2: Calone has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide detailed information about the compound's structure and functional groups. [, , ]

Q3: What are the common synthetic routes for Calone?

A3: Calone can be synthesized from 4-methylcatechol using various methods. One common approach involves a one-pot reaction with 1,3-dichloroacetone in the presence of a base and potassium iodide. [, , , , ] Another method utilizes methyl bromoacetate, followed by Dieckmann condensation and hydrolysis-decarboxylation reactions. [, ] Microwave-assisted synthesis has also been explored as a more efficient route. [, ]

Q4: How does the choice of synthetic route affect Calone's purity and yield?

A4: Different synthetic routes can result in varying yields and purities of Calone. For instance, using potassium iodide as a catalyst in the Williamson reaction during Calone synthesis can significantly improve the yield of the intermediate 4-methylcatechol dimethylacetate, ultimately leading to a higher yield of Calone. [, ]

Q5: What structural features of Calone contribute to its unique marine odor?

A5: Research suggests that the 7-methyl group in Calone's benzodioxepinone structure is crucial for its marine odor. Modifications to this group, such as extending the carbon chain, can alter the odor profile. [] The aromatic ring is also vital for binding to olfactory receptors associated with marine scents. Replacing it with a saturated ring leads to a significant decrease in marine odor character. [, ]

Q6: How do modifications to the benzodioxepinone core structure affect the odor profile of Calone analogues?

A6: Changes to the benzodioxepinone core, like replacing the carbonyl group or altering the ring size, can significantly impact the odor. For example, removing the carbonyl group or increasing the aliphatic ring size can lead to a sweeter scent and a diminished marine character. []

Q7: Have any Calone analogues with improved olfactory properties been developed?

A7: Researchers have synthesized various Calone analogues with different aromatic substituents to explore their odor profiles. This has led to the discovery of compounds with a range of olfactory characteristics, including sweet, floral-fruity, and variations on the marine theme. [, ]

Q8: What are the primary applications of Calone in the fragrance industry?

A8: Calone is widely used in perfumes and other fragranced products to impart a fresh, aquatic, and ozonic aroma. It is a key component of many marine-themed fragrances. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。